1-[4-(aminomethyl)phenyl]-N,N-diethylmethanesulfonamide
Description
1-[4-(aminomethyl)phenyl]-N,N-diethylmethanesulfonamide is an organic compound with a complex structure that includes an aminomethyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group
Properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]-N,N-diethylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-3-14(4-2)17(15,16)10-12-7-5-11(9-13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXVBGYJXXZNOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)CC1=CC=C(C=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(aminomethyl)phenyl]-N,N-diethylmethanesulfonamide typically involves multiple steps:
Starting Material: The process begins with the preparation of 4-(aminomethyl)phenylmethanol.
Sulfonation: The phenylmethanol derivative is then subjected to sulfonation using methanesulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the reaction of the sulfonated intermediate with diethylamine to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of 1-[4-(aminomethyl)phenyl]-N,N-diethylmethanesulfonamide may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the sulfonation and amidation reactions.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reagent concentrations to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(aminomethyl)phenyl]-N,N-diethylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or amides.
Scientific Research Applications
1-[4-(aminomethyl)phenyl]-N,N-diethylmethanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(aminomethyl)phenyl]-N,N-diethylmethanesulfonamide involves:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(aminomethyl)benzene: Similar structure but lacks the sulfonamide group.
4-(aminomethyl)phenylmethanol: Precursor in the synthesis but lacks the diethylmethanesulfonamide group.
Uniqueness
1-[4-(aminomethyl)phenyl]-N,N-diethylmethanesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity not found in similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
